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molecular formula C18H12N2 B1295107 5,11-Dihydroindolo[3,2-b]carbazole CAS No. 6336-32-9

5,11-Dihydroindolo[3,2-b]carbazole

Cat. No. B1295107
M. Wt: 256.3 g/mol
InChI Key: YCPBCVTUBBBNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05843607

Procedure details

In a 1.5 liter flask equipped with a mechanical stirrer and a condenser were added glacial acetic acid (100 milliliters) and concentrated sulfuric acid (20 milliliters). Into this mixture, which was maintained at 10° C. with an ice bath, was added powdered cyclohexane-1,4-dione bisphenylhydrazone (22.0 grams) in small portions with stirring. After the aforementioned addition, the ice bath was removed and the mixture was allowed to warm to 23° C., and stirred for a further 10 minutes. Subsequently, the mixture was heated to about 65° C. (Centigrade throughout) until an exothermic reaction occurred. The reaction mixture was cooled with an ice bath, and within 5 minutes a light brown solid was formed. The reaction mixture was allowed to remain at room temperature, about 25° C., for about 18 hours, and filtered. The filtered cake was then washed with acetic acid, water, and then stirred in boiling methanol for 30 minutes before filtering and drying in vacuo for about 2 to 5 hours to provide 7.2 grams of pure 5,11-dihydroindolo[3,2-b]carbazole as pale yellow crystals.
Name
cyclohexane-1,4-dione bisphenylhydrazone
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1([N:12]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)N=C2CCC(=O)CC2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(O)(=O)C>[CH:8]1[CH:9]=[CH:10][CH:11]=[C:6]2[NH:12][C:24]3[C:25](=[CH:26][C:21]4[NH:12][C:6]5[C:7]([C:22]=4[CH:23]=3)=[CH:8][CH:9]=[CH:10][CH:11]=5)[C:7]=12

Inputs

Step One
Name
cyclohexane-1,4-dione bisphenylhydrazone
Quantity
22 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(N=C1CCC(CC1)=O)C1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1.5 liter flask equipped with a mechanical stirrer and a condenser
ADDITION
Type
ADDITION
Details
After the aforementioned addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C.
STIRRING
Type
STIRRING
Details
stirred for a further 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was heated to about 65° C. (Centigrade throughout)
CUSTOM
Type
CUSTOM
Details
until an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
within 5 minutes a light brown solid was formed
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered cake was then washed with acetic acid, water
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
drying in vacuo for about 2 to 5 hours
Duration
3.5 (± 1.5) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1=C2C(=CC=C1)NC=1C2=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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